sec-Butyl Methyl sulfide

Descripción general

Descripción

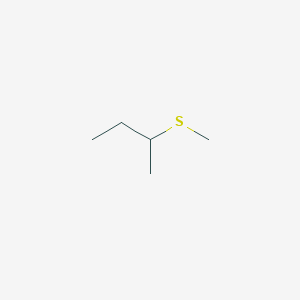

sec-Butyl Methyl Sulfide, also known as 2-(Methylthio)butane, is an organic compound with the molecular formula C5H12S. It is a sulfide, characterized by a sulfur atom bonded to a sec-butyl group and a methyl group. This compound is known for its distinct, often unpleasant odor and is used in various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: sec-Butyl Methyl Sulfide can be synthesized through several methods. One common approach involves the reaction of sec-butyl halides with sodium methylthiolate. The reaction typically proceeds under mild conditions, often in the presence of a solvent like ethanol or methanol. The general reaction is as follows:

sec-Butyl Halide+Sodium Methylthiolate→sec-Butyl Methyl Sulfide+Sodium Halide

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but optimized for large-scale production. This often involves continuous flow reactors and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Thermal Decomposition

Pyrolysis studies of structurally similar tert-butyl sulfides reveal decomposition mechanisms likely applicable to sec-butyl methyl sulfide:

-

Unimolecular Elimination :

At elevated temperatures (~380°C), sulfides undergo C–S bond cleavage to form alkenes and thiols:This reaction follows first-order kinetics with rate constants on the order of 10⁻⁴–10⁻³ s⁻¹ .

-

Radical Pathways :

Homolytic cleavage of C–S bonds generates thiyl and alkyl radicals, which further react via hydrogen abstraction or β-scission. For example:Radical recombination or disproportionation produces disulfides (e.g., dimethyl disulfide) .

Oxidation and Sulfur Transfer

Sulfides like this compound are prone to oxidation, forming sulfoxides or sulfones depending on conditions:

-

Controlled Oxidation :

Reaction with mild oxidizing agents (e.g., H₂O₂) yields sulfoxides:Stronger oxidants (e.g., KMnO₄) further oxidize sulfoxides to sulfones .

-

Polysulfide Formation :

In sulfur-rich environments, sulfides react with elemental sulfur (S⁰) to form polysulfides:These reactions are catalyzed by bases (e.g., NaOH) and transition metals (e.g., cobalt phthalocyanine) .

Comparative Reaction Data

Stereochemical Considerations

Heavy sulfur compounds derived from this compound exhibit stereoisomerism. For example, disulfides formed during distillation show fixed stereoisomer ratios (e.g., 1:3.6 or 1:1) . These isomers arise from restricted rotation around S–S bonds and are identified via GC-MS .

Environmental and Industrial Relevance

Aplicaciones Científicas De Investigación

Analytical Chemistry

sec-Butyl methyl sulfide is utilized in analytical chemistry primarily as a solvent and a reagent in gas chromatography and mass spectrometry. It has been employed in the determination of dialkyl sulfides using innovative micropacked columns, which enhance the sensitivity and specificity of the analysis. For instance, a study demonstrated its application in detecting sulfur compounds in methyl tert-butyl ether (MTBE) using gas chromatography with sulfur chemiluminescence detection (GC-SCD) .

Table 1: Analytical Applications of this compound

Environmental Science

In environmental studies, this compound has been identified as a contaminant in gasoline additives like MTBE. Its presence can affect the quality of fuels and contribute to environmental pollution. Research has focused on understanding its behavior in various environmental matrices, including soil and water systems. Studies have shown that this compound can be analyzed effectively using advanced chromatographic techniques to monitor its levels in environmental samples .

Material Science

The compound's unique structure allows it to participate in supramolecular assembly processes. Research indicates that this compound can influence the self-assembly of structural isomers, which is critical for developing new materials with specific properties . This property is particularly valuable in nanotechnology and material design where precise molecular arrangements are essential.

Case Study: Supramolecular Assembly

A study investigated how branching affects the supramolecular assembly of thioethers, including this compound. The findings highlighted that variations in molecular structure significantly impact the assembly process, which could lead to novel applications in material science .

Mecanismo De Acción

The mechanism by which sec-Butyl Methyl Sulfide exerts its effects involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides and sulfones. In biological systems, it can interact with thiol groups in proteins, potentially altering their function .

Comparación Con Compuestos Similares

Methyl Ethyl Sulfide: Similar structure but with an ethyl group instead of a sec-butyl group.

Dimethyl Sulfide: Contains two methyl groups bonded to sulfur.

Diethyl Sulfide: Contains two ethyl groups bonded to sulfur.

Uniqueness: sec-Butyl Methyl Sulfide is unique due to the presence of a sec-butyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity and interactions in chemical and biological systems .

Actividad Biológica

sec-Butyl methyl sulfide (SBMS), with the chemical formula , is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of SBMS, including its antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 104.22 g/mol

- Boiling Point : 116–117 °C

- Density : 0.824 g/cm³

- Flash Point : 5 °C

These properties contribute to its behavior in biological systems and its interaction with various biological targets.

Antibacterial Activity

Research indicates that SBMS exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial lipid biosynthesis, similar to other sulfur-containing compounds.

Minimum Inhibitory Concentration (MIC)

The effectiveness of SBMS can be quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC values for SBMS against various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Vancomycin-resistant Staphylococcus aureus | 4 |

| Vancomycin-intermediate Staphylococcus aureus | 2 |

| Mycobacterium tuberculosis | 16 |

These results demonstrate that SBMS has significant antibacterial potential, particularly against resistant strains of Staphylococcus aureus, which is a major concern in clinical settings.

The biological activity of SBMS is primarily attributed to its ability to interact with thiol groups in bacterial enzymes. This interaction can inhibit key metabolic pathways, particularly those involved in fatty acid synthesis. The compound's efficacy has been linked to its structural similarity to other bioactive disulfides, which have been shown to disrupt lipid biosynthesis by inhibiting enzymes such as FabH (β-ketoacyl-acyl carrier protein synthase III) .

Case Studies and Research Findings

-

Antibacterial Testing :

A study conducted on various sulfur-containing compounds, including SBMS, revealed that it effectively inhibited the growth of multiple bacterial strains. The study highlighted that the presence of nucleophilic sulfur species could negate the antibacterial effects of certain compounds, emphasizing the importance of the chemical environment in determining bioactivity . -

Cytotoxicity Studies :

In vitro cytotoxicity assays against carcinoma and adenocarcinoma cell lines indicated that while SBMS displayed some antibacterial properties, it also exhibited cytotoxic effects at higher concentrations. This dual activity suggests potential applications in cancer treatment alongside its antibacterial properties . -

Environmental Impact :

Research on the environmental persistence and degradation of SBMS indicates that it can undergo biotransformation in microbial systems, leading to less toxic metabolites. This aspect is crucial for assessing its safety and potential ecological impacts .

Propiedades

IUPAC Name |

2-methylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-4-5(2)6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRCRFQMYAJPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908490 | |

| Record name | 2-(Methylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10359-64-5 | |

| Record name | 2-(Methylthio)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylsulfanylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.